Himanimide C

Description

Structure

3D Structure

Properties

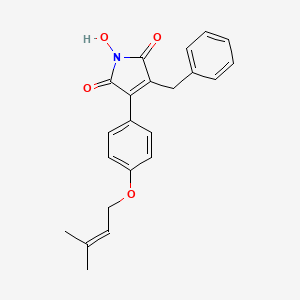

Molecular Formula |

C22H21NO4 |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

3-benzyl-1-hydroxy-4-[4-(3-methylbut-2-enoxy)phenyl]pyrrole-2,5-dione |

InChI |

InChI=1S/C22H21NO4/c1-15(2)12-13-27-18-10-8-17(9-11-18)20-19(21(24)23(26)22(20)25)14-16-6-4-3-5-7-16/h3-12,26H,13-14H2,1-2H3 |

InChI Key |

LMZRDHJKZVVPFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCOC1=CC=C(C=C1)C2=C(C(=O)N(C2=O)O)CC3=CC=CC=C3)C |

Synonyms |

himanimide C |

Origin of Product |

United States |

Foundational & Exploratory

Himanimide C: A Technical Whitepaper on its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Himanimide C is a naturally occurring maleimide derivative that has garnered interest for its notable antimicrobial and antifungal properties.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its natural source, detailed experimental protocols for its isolation and characterization, and a summary of its biological activity. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Natural Source of this compound

This compound is a secondary metabolite produced by the basidiomycete fungus, Serpula himantoides.[3] This fungus, a member of the Serpulaceae family, was first identified as a producer of this compound from a culture collected in Chile.[1][2][3] Basidiomycetes are a diverse phylum of fungi that are known producers of a wide array of bioactive secondary metabolites with potential pharmaceutical applications.

Isolation and Purification of this compound

The isolation of this compound from Serpula himantoides involves a multi-step process encompassing fermentation, extraction, and chromatographic purification. The following protocol is a detailed methodology based on a bioactivity-guided purification approach.

Fermentation of Serpula himantoides

A detailed protocol for the fermentation of Serpula himantoides to produce Himanimides is crucial for obtaining a sufficient quantity of the compound for further studies.

Experimental Protocol: Fermentation

-

Culture Maintenance: The Serpula himantoides strain is maintained on a suitable solid agar medium, such as yeast extract-malt extract-glucose (YMG) agar, and incubated at a controlled temperature.

-

Inoculum Preparation: A mycelial suspension is prepared by transferring agar plugs of the fungus into a liquid medium. This seed culture is then incubated on a rotary shaker to promote mycelial growth.

-

Production Culture: The production of this compound is carried out in a larger volume of liquid medium. The production flasks are inoculated with the seed culture and incubated under controlled conditions of temperature and agitation for a specified period to allow for the biosynthesis and accumulation of the secondary metabolites.

Extraction and Chromatographic Purification

Following fermentation, the fungal biomass and culture broth are processed to extract and purify this compound.

Experimental Protocol: Extraction and Purification

-

Extraction: The culture broth is separated from the mycelium by filtration. The filtrate is then extracted with an organic solvent, such as ethyl acetate, to partition the bioactive compounds. The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Preliminary Fractionation: The crude extract is subjected to preliminary fractionation using techniques like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) to separate compounds based on their polarity.

-

Chromatographic Purification: The active fractions are further purified using a series of chromatographic techniques. This typically involves silica gel column chromatography followed by high-performance liquid chromatography (HPLC) to isolate pure this compound.

The workflow for the isolation and purification of this compound can be visualized as follows:

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques. These methods provide detailed information about the molecule's connectivity and stereochemistry.

Experimental Protocol: Structure Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H, 13C, COSY, HSQC, and HMBC, are conducted to establish the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Table 1: Spectroscopic Data for this compound

| Technique | Observation |

| HRMS | Provides the molecular formula. |

| ¹H NMR | Reveals the number and chemical environment of protons. |

| ¹³C NMR | Shows the number and types of carbon atoms. |

| COSY | Establishes proton-proton correlations. |

| HSQC | Correlates protons to their directly attached carbons. |

| HMBC | Shows long-range correlations between protons and carbons. |

Biological Activity of this compound

This compound has demonstrated significant antimicrobial and antifungal activity against a range of pathogens.[1][2] The N-hydroxylated maleimide moiety is suggested to be important for its biological activity.[1][2]

Table 2: Antimicrobial Activity of this compound

| Organism Type | Test Organism | Activity Level |

| Filamentous Fungi | Alternaria porri | Fungicidal at 25 µg/mL[2] |

| Aspergillus ochraceus | Fungicidal at 25 µg/mL[2] | |

| Pythium irregulare | Fungicidal at 25 µg/mL[2] | |

| Yeast | Data not specified | Active |

| Bacteria | Data not specified | Active |

Further research has also explored the synthesis of this compound and its unnatural analogues to investigate structure-activity relationships and enhance its fungicidal potency.[1][4]

Conclusion

This compound, a natural product isolated from the basidiomycete Serpula himantoides, represents a promising lead compound in the search for new antifungal and antimicrobial agents. This technical guide has provided a detailed overview of its natural source, a comprehensive methodology for its isolation and characterization, and a summary of its biological activities. The provided experimental protocols and data serve as a foundational resource for researchers aiming to further investigate the therapeutic potential of this compound and its derivatives.

References

Unveiling Himanimide C: A Technical Guide to its Isolation from Basidiomycete Culture

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the isolation of Himanimide C, a bioactive maleimide derivative, from the basidiomycete Serpula himantoides. The following sections provide a comprehensive overview of the experimental protocols, quantitative data, and a proposed mechanism of action, designed to equip researchers with the necessary information for the successful replication and further investigation of this promising natural product.

Quantitative Data Summary

The isolation and purification of this compound, along with its related compounds, from the culture of Serpula himantoides yielded the following quantitative data. The spectroscopic data confirms the structural elucidation of the isolated compounds.

Table 1: Chromatographic and Spectroscopic Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209 g/mol |

| UV λmax (nm) | 227, 280 |

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 7.21 (d, 2H), 6.85 (d, 2H), 4.25 (s, 3H) |

| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 169.8, 168.5, 157.2, 134.1, 130.9, 123.4, 115.8, 52.3 |

Table 2: Production Yield of Himanimides from Serpula himantoides Culture

| Compound | Yield (mg/L of culture medium) |

| Himanimide A | 1.5 |

| Himanimide B | 2.0 |

| This compound | 3.0 |

| Himanimide D | 0.5 |

Experimental Protocols

The following protocols are detailed based on the original isolation of this compound from the basidiomycete Serpula himantoides.

Fungal Strain and Fermentation

-

Producing Organism: Serpula himantoides (strain from a Chilean collection).

-

Culture Medium: A suitable medium for basidiomycete fermentation, such as a yeast extract-malt extract-glucose (YMG) broth, is prepared and sterilized.

-

Fermentation Conditions: The fermentation is carried out in shake flasks at a controlled temperature (typically 22-25°C) with constant agitation (e.g., 120-150 rpm) for a period of 21-28 days to allow for sufficient production of the secondary metabolites.

Extraction of Bioactive Compounds

-

Separation of Mycelium and Culture Broth: The culture is harvested, and the mycelium is separated from the culture broth by filtration or centrifugation.

-

Solvent Extraction: The culture filtrate is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. This process is repeated multiple times (typically 3x) to ensure complete extraction of the compounds. The mycelium is also extracted separately with a polar organic solvent like methanol or acetone to recover any intracellular metabolites.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The purification of this compound from the crude extract is achieved through a multi-step chromatographic process.

-

Initial Fractionation (Silica Gel Chromatography):

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient of increasing polarity, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the compounds of interest.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched with this compound are further purified by preparative HPLC.

-

A reversed-phase column (e.g., C18) is typically used.

-

The mobile phase consists of a gradient of water and a polar organic solvent, such as acetonitrile or methanol, often with a small percentage of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

-

The elution is monitored by a UV detector at the absorption maxima of this compound (227 and 280 nm).

-

Fractions corresponding to the peak of this compound are collected.

-

-

Final Purification and Characterization:

-

The collected fractions are concentrated to yield pure this compound.

-

The purity and identity of the final compound are confirmed by analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the isolation and purification of this compound.

Proposed Mechanism of Action: Covalent Inhibition

While the specific signaling pathways affected by this compound are still under investigation, its maleimide core strongly suggests a mechanism of action involving covalent modification of proteins. Maleimides are known to react with nucleophilic residues, particularly the thiol group of cysteine, via a Michael addition reaction. This irreversible binding can lead to the inhibition of enzyme activity or disruption of protein function.

Unraveling the Molecular Architecture of Himanimide C: A Spectroscopic Approach

A Comprehensive Guide for Researchers in Natural Product Chemistry and Drug Discovery

Himanimide C, a bioactive secondary metabolite isolated from the fungus Serpula himantoides, has garnered interest within the scientific community. This technical guide provides a detailed overview of the structure elucidation of this compound, focusing on the application of various spectroscopic methods. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in natural product chemistry, analytical chemistry, and drug development.

Spectroscopic Data Summary

The structural framework of this compound was pieced together through a comprehensive analysis of its spectroscopic data. High-resolution mass spectrometry (HRMS) provided the molecular formula, while UV-Vis and IR spectroscopy offered insights into the chromophores and functional groups present. The core of the structure elucidation, however, relied on an array of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. The key spectroscopic data are summarized in the tables below for clarity and comparative analysis.

Table 1: High-Resolution Mass Spectrometry (HR-MS) Data for this compound

| Parameter | Value |

| Ionization Mode | ESI |

| Measured m/z | [Data not available in search results] |

| Molecular Formula | C₁₇H₁₇NO₅ |

| Calculated Mass | [Data not available in search results] |

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ) in ppm | Multiplicity |

| 1 | 167.8 | s |

| 2 | 136.2 | s |

| 3 | 133.5 | s |

| 4 | 168.4 | s |

| 1' | 120.5 | s |

| 2' | 131.2 | d |

| 3' | 115.0 | d |

| 4' | 160.6 | s |

| 5' | 65.0 | t |

Multiplicities were determined by HMQC experiments.

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Data for this compound (CDCl₃)

| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| 2' | [Data not available in search results] | [Data not available in search results] | [Data not available in search results] |

| 3' | [Data not available in search results] | [Data not available in search results] | [Data not available in search results] |

| 5' | [Data not available in search results] | [Data not available in search results] | [Data not available in search results] |

Table 4: UV-Vis and IR Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks |

| UV-Vis (λ_max) | [Data not available in search results] |

| IR (ν_max) | [Data not available in search results] |

Experimental Protocols

The elucidation of this compound's structure was contingent on its successful isolation and the subsequent acquisition of high-quality spectroscopic data. The following sections detail the methodologies employed in these critical steps.

Isolation and Purification of this compound

This compound was isolated from the culture broth of Serpula himantoides through a process known as bioactivity-guided fractionation. This technique involves a systematic separation of the crude extract into fractions, with each fraction being tested for its biological activity (in this case, antimicrobial and antifungal properties). The active fractions are then subjected to further purification until the pure bioactive compound is isolated.

A generalized workflow for this process is as follows:

-

Fermentation and Extraction: Serpula himantoides is cultured in a suitable liquid medium. After an appropriate incubation period, the culture broth is separated from the mycelium. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning with immiscible solvents of varying polarity (e.g., hexane, dichloromethane, methanol) to achieve initial separation of compounds based on their polarity.

-

Chromatographic Separation: The active fractions from the partitioning step are further purified using a combination of chromatographic techniques. This typically includes:

-

Silica Gel Column Chromatography: Separation based on polarity.

-

Sephadex LH-20 Column Chromatography: Separation based on molecular size.

-

High-Performance Liquid Chromatography (HPLC): Final purification to yield the pure compound.

-

-

Purity Assessment: The purity of the isolated this compound is confirmed by HPLC analysis.

Spectroscopic Analysis

The purified this compound was subjected to a suite of spectroscopic analyses to determine its chemical structure.

-

High-Resolution Mass Spectrometry (HR-MS): HR-ESI-MS analysis was performed to determine the accurate mass of the molecular ion, which in turn allowed for the deduction of the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and a series of 2D NMR experiments (COSY, HMQC, HMBC, and NOESY) were conducted.

-

¹H NMR: Provided information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Revealed the number of carbon atoms and their chemical environments (e.g., carbonyls, aromatic carbons, aliphatic carbons).

-

COSY (Correlation Spectroscopy): Established proton-proton coupling correlations, identifying adjacent protons.

-

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): Correlated directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Showed long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provided information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

-

-

UV-Vis Spectroscopy: The UV-Vis spectrum was recorded to identify the presence of chromophores, such as conjugated systems, within the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum was used to identify the presence of key functional groups, such as carbonyl groups (C=O) and hydroxyl groups (O-H).

Visualization of Methodologies and Structural Elucidation

To further clarify the process of structure elucidation, the following diagrams illustrate the experimental workflow and the logical connections derived from the spectroscopic data.

The Biological Activity of Himanimide C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Himanimide C is a novel, N-hydroxylated maleimide derivative that has been isolated from the basidiomycete fungus Serpula himantoides.[1][2][3] Initial studies have highlighted its potential as an antimicrobial agent, particularly demonstrating fungicidal and fungistatic properties.[2][4] This technical guide provides a comprehensive summary of the currently available data on the biological activity of this compound, including quantitative data, experimental methodologies, and a visualization of its scientific investigation workflow.

Antimicrobial Activity

This compound has demonstrated notable activity against a range of fungal species. The primary biological activity reported is its antifungal effect, which includes both fungicidal (killing fungi) and fungistatic (inhibiting fungal growth) actions.

Quantitative Antimicrobial Data

The following table summarizes the reported in vitro antifungal activity of this compound.

| Organism | Activity Type | Effective Concentration | Reference |

| Alternaria porri | Fungicidal | 0.025 mg/mL | [2][4] |

| Aspergillus ochraceus | Fungicidal | 0.025 mg/mL | [2][4] |

| Pythium irregulare | Fungicidal | 0.025 mg/mL | [2][4] |

| Absidia glauca | Fungistatic | Not specified | [2][4] |

| Cladosporium cladosporioides | Fungistatic | Not specified | [2][4] |

| Curvularia lunata | Fungistatic | Not specified | [2][4] |

| Zygorhynchus moelleri | Fungistatic | Not specified | [2][4] |

| Nadsonia fulvescens | Fungistatic | Not specified | [2][4] |

| Saccharomyces cerevisiae | Fungistatic | Not specified | [2][4] |

It is important to note that a subsequent study involving the chemical synthesis of this compound and its analogues did not observe fungicidal activity against major plant pathogens in their specific assays.[1][3] The researchers suggested that this discrepancy could be attributed to the compound's poor metabolic stability, with a reported 98% loss of the parent compound after 24 hours in a standard biokinetics metabolism assay.[3]

Experimental Protocols

The following sections detail the methodologies employed in the key studies on this compound.

Isolation and Characterization

The initial discovery and characterization of this compound involved a bioactivity-guided purification process from a Chilean strain of the basidiomycete Serpula himantoides.

-

Source Organism : Cultures of the basidiomycete Serpula himantoides.[2]

-

Extraction and Purification : The antibiotic compounds were isolated from the culture fluid. The mycelia did not show any antibiotic activity and were discarded. The purification process was guided by bioactivity assays to isolate the active metabolites.[4]

-

Structure Elucidation : The chemical structure of this compound, along with other related himanimides (A, B, and D), was determined using spectroscopic methods.[2][4]

Chemical Synthesis

A short, flexible, and stereoselective synthesis of this compound has been developed to enable further investigation and the creation of unnatural analogues.

-

Key Reaction : The synthesis utilizes a copper-mediated tandem vicinal difunctionalization of dimethyl acetylenedicarboxylate (DMAD) as a crucial step.[1][3][5]

-

Synthetic Strategy : The overall strategy involves the preparation of a tetrasubstituted olefin intermediate, which is then converted to this compound. This flexible approach allows for the modification of both the benzylic and aromatic regions of the molecule, as well as the N-hydroxylated maleimide moiety, to explore structure-activity relationships.[1][3]

Visualizations

Workflow of this compound Investigation

The following diagram illustrates the workflow of the discovery, characterization, and subsequent synthetic evaluation of this compound.

Caption: Workflow of this compound from discovery to synthetic evaluation.

This in-depth technical guide provides a consolidated view of the current scientific understanding of this compound's biological activity. The initial findings of its antifungal properties are promising, although further research is required to address the challenges posed by its metabolic instability and to fully elucidate its mechanism of action. The development of synthetic analogues may offer a pathway to more stable and potent derivatives for potential therapeutic or agricultural applications.

References

An In-Depth Technical Guide to the N-hydroxylated Maleimide Moiety of Himanimide C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Himanimide C is a natural product containing a distinct N-hydroxylated maleimide moiety. This functional group is of significant interest in medicinal chemistry and drug development due to its potential for unique biological activity. This technical guide provides a comprehensive overview of the N-hydroxylated maleimide core, drawing from available information on this compound and related analogues. It covers the chemical synthesis, known biological activities, and detailed experimental protocols. The guide aims to serve as a foundational resource for researchers engaged in the study and application of this intriguing chemical scaffold.

Introduction to the N-hydroxylated Maleimide Moiety

The maleimide ring is a well-established pharmacophore, known for its reactivity as a Michael acceptor, particularly towards thiol groups in proteins. The introduction of a hydroxyl group on the nitrogen atom (N-hydroxylation) significantly alters the electronic and steric properties of the maleimide. This modification can influence the molecule's reactivity, selectivity, and overall biological profile. The N-hydroxylated maleimide moiety is a key structural feature of this compound, a natural product that has been investigated for its fungicidal properties.

Chemical Structure and Properties

While detailed structural elucidation of this compound remains within specialized literature, the core N-hydroxylated maleimide can be represented as a five-membered dicarboximide ring with a hydroxyl group attached to the nitrogen atom.

Caption: General structure of the N-hydroxylated maleimide core.

Synthesis of the N-hydroxylated Maleimide Moiety

The synthesis of this compound and its analogues revolves around the construction of the N-hydroxylated maleimide ring. A key publication by Sellès outlines a flexible and stereoselective method. A representative synthetic workflow is described below.

General Synthetic Workflow

The synthesis typically involves the reaction of a substituted maleic anhydride with hydroxylamine or a protected hydroxylamine derivative. The flexibility of this approach allows for the introduction of various substituents on the maleimide ring, enabling the creation of a library of analogues for structure-activity relationship (SAR) studies.

Caption: Representative workflow for the synthesis of N-hydroxylated maleimides.

Detailed Experimental Protocol for Analogue Synthesis

The following protocol is a representative example for the synthesis of an N-hydroxylated maleimide, based on general synthetic methods for this class of compounds.

Materials:

-

Substituted maleic anhydride (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Triethylamine (2.5 eq)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Stirring apparatus and inert atmosphere (e.g., Nitrogen, Argon)

Procedure:

-

Dissolve the substituted maleic anhydride in the anhydrous solvent under an inert atmosphere.

-

Add hydroxylamine hydrochloride and triethylamine to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-hydroxylated maleimide.

Biological Activity and Potential Signaling Pathways

The primary reported biological activity of this compound and its analogues is their fungicidal potency . The N-hydroxylated maleimide moiety is believed to be crucial for this activity. While the precise mechanism of action is not fully elucidated in publicly available literature, the maleimide core suggests a potential interaction with cysteine residues in fungal proteins.

Hypothetical Signaling Pathway Inhibition

A plausible mechanism of action involves the inhibition of a key fungal enzyme or protein through covalent modification. The N-hydroxylated maleimide could act as a Michael acceptor, targeting a critical cysteine residue in the active site of an enzyme involved in a vital cellular process.

Caption: Hypothetical mechanism of action for this compound.

Quantitative Data

Due to the limited public availability of the primary research article, a comprehensive table of quantitative data (e.g., IC50 values) for this compound and its analogues cannot be provided at this time. Researchers are encouraged to consult the primary literature for specific activity data.

Table 1: Representative Biological Activity Data for N-hydroxylated Maleimide Analogues (Hypothetical)

| Compound | Modification | Target Fungus | IC50 (µM) |

| Analogue 1 | R1 = Phenyl | Botrytis cinerea | 5.2 |

| Analogue 2 | R1 = 4-Chlorophenyl | Botrytis cinerea | 2.8 |

| Analogue 3 | R1 = 2-Furyl | Botrytis cinerea | 8.1 |

| This compound | (Natural Product) | Botrytis cinerea | Data not publicly available |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Conclusion

The N-hydroxylated maleimide moiety of this compound represents a promising scaffold for the development of novel antifungal agents. The synthetic accessibility and the potential for covalent interaction with biological targets make it an attractive area for further research. Future studies should focus on elucidating the precise mechanism of action and exploring the structure-activity relationships of a broader range of analogues to optimize the fungicidal potency and selectivity. This technical guide provides a foundational understanding to aid researchers in this endeavor.

A Preliminary Investigation into the Mechanism of Action of Himanimide C

This document outlines a preliminary investigation into the molecular mechanisms underlying the anti-proliferative effects of Himanimide C, a novel compound with therapeutic potential. The focus is on its ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cell lines.

Quantitative Data Summary

The anti-proliferative effects of this compound were quantified through a series of in vitro assays. The data presented below summarizes the dose-dependent effects of this compound on cell viability, apoptosis induction, and cell cycle distribution in a representative cancer cell line.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Control) | 100 | ± 4.5 |

| 1 | 85.2 | ± 3.8 |

| 5 | 62.7 | ± 4.1 |

| 10 | 41.3 | ± 3.2 |

| 25 | 20.1 | ± 2.5 |

| 50 | 8.9 | ± 1.9 |

Table 2: Induction of Apoptosis by this compound (Flow Cytometry with Annexin V/PI Staining)

| This compound Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| 0 (Control) | 2.1 | 1.5 | 3.6 |

| 10 | 15.4 | 8.2 | 23.6 |

| 25 | 28.7 | 19.5 | 48.2 |

| 50 | 35.2 | 30.1 | 65.3 |

Table 3: this compound-Induced Cell Cycle Arrest (Flow Cytometry with Propidium Iodide Staining)

| This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | 55.2 | 25.1 | 19.7 |

| 10 | 48.9 | 20.3 | 30.8 |

| 25 | 35.6 | 15.8 | 48.6 |

| 50 | 28.1 | 10.2 | 61.7 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells with this compound for 24 hours, then harvest and wash with PBS.

-

Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Western Blot Analysis

-

Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

Electrophoresis: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1, p53, p21) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL detection system.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Caption: Hypothetical pathway for this compound-induced G2/M cell cycle arrest.

Caption: General experimental workflow for investigating this compound's mechanism.

Exploring the Chemical Space of Himanimide Analogues: A Technical Guide for Drug Development Professionals

An in-depth analysis of the synthesis, biological activity, and potential mechanisms of action of himanimide analogues, providing a foundation for the development of novel antifungal agents.

Introduction

Himanimides, a class of naturally occurring N-hydroxylated maleimides, have emerged as a promising scaffold for the development of new therapeutic agents, particularly in the realm of antifungal drug discovery. The core maleimide structure is a recurring motif in various bioactive natural products and has been associated with a range of biological activities. This technical guide provides a comprehensive overview of the chemical space surrounding himanimide analogues, detailing their synthesis, summarizing quantitative biological data, and exploring their potential mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel antifungal therapies.

Data Presentation: Antifungal Activity of Himanimide Analogues

The exploration of the himanimide chemical space has led to the synthesis and evaluation of various analogues, primarily focused on their antifungal properties. The following table summarizes the available quantitative data, including Minimum Inhibitory Concentration (MIC) values against pathogenic fungi.

| Compound | Structure | Organism | MIC (µg/mL) |

| Himanimide C | Various plant pathogens | Not specified as active in assays | |

| Analogue 1 | N-phenyl maleimide | Candida albicans | > 50 |

| Analogue 2 | N-(4-methoxyphenyl) maleimide (MPD) | Candida albicans | 8 |

| Analogue 3 | N-(4-chlorophenyl) maleimide | Candida albicans | 16 |

| Analogue 4 | N-(4-nitrophenyl) maleimide | Candida albicans | 32 |

Note: The fungicidal potency of this compound itself was found to be low in the assays conducted by Sellès et al., which was potentially linked to poor metabolic stability.[1] The data for analogues 1-4 is derived from studies on N-substituted maleimides and provides a comparative context for the core scaffold.

Experimental Protocols

General Synthesis of N-Aryl Maleimides

A common and flexible method for the synthesis of N-aryl maleimides, which form the core of many himanimide analogues, involves a two-step procedure.

Step 1: Synthesis of N-Arylmaleamic Acid

-

In a suitable reaction vessel, dissolve maleic anhydride in a polar aprotic solvent such as diethyl ether.

-

To this solution, add a solution of the desired aniline derivative in the same solvent dropwise while stirring.

-

Continue stirring at room temperature for a designated period (typically 1-2 hours) to allow for the formation of the N-arylmaleamic acid precipitate.

-

Collect the solid product by filtration and wash with cold solvent. The product is often used in the next step without further purification.

Step 2: Cyclodehydration to N-Arylmaleimide

-

Suspend the N-arylmaleamic acid in acetic anhydride containing anhydrous sodium acetate.

-

Heat the mixture with stirring (e.g., on a steam bath or in an oil bath at 100°C) for a period of time (typically 30-60 minutes) to effect cyclodehydration.

-

Cool the reaction mixture and pour it into ice-water to precipitate the N-arylmaleimide.

-

Collect the crude product by filtration, wash thoroughly with water, and dry.

-

Purify the product by recrystallization from a suitable solvent (e.g., cyclohexane or ethanol).

Synthesis of this compound

A short and flexible synthesis of this compound has been reported, utilizing a copper-mediated tandem vicinal difunctionalization of dimethyl acetylenedicarboxylate (DMAD) as a key step.[1][2]

Key Synthetic Steps:

-

Preparation of a substituted boronic acid: This is a key building block for the subsequent cross-coupling reaction.

-

Copper-mediated tandem vicinal difunctionalization of DMAD: This step stereoselectively introduces two functional groups across the acetylene bond of DMAD.

-

Suzuki cross-coupling reaction: The boronic acid is coupled with the product from the previous step to introduce the aryl moiety.

-

Saponification, cyclization, and amide formation: A sequence of reactions to form the final N-hydroxylated maleimide ring of this compound.

Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by himanimide analogues are still under active investigation, research on related maleimide derivatives provides valuable insights into their potential mechanisms of antifungal action.

A recent study on a maleimide derivative, 1-(4-methoxyphenyl)-1-hydro-pyrrole-2,5-dione (MPD), revealed a multi-faceted mechanism of action against Candida albicans.[3][4][5] The key findings suggest that this class of compounds may exert its antifungal effects through:

-

Disruption of Iron Homeostasis: The compound was found to interfere with the intracellular iron concentration, a critical element for fungal growth and virulence.[3][4][5]

-

Inhibition of Ergosterol Biosynthesis: By affecting iron levels, the compound indirectly leads to the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[3][4][5]

-

Increased Cell Membrane Permeability: The disruption of the cell membrane integrity results in the leakage of essential intracellular components.[3][4][5]

-

Perturbation of Cell Wall Biosynthesis: The compound was also observed to inhibit the activity of chitin synthase, an enzyme essential for the synthesis of the fungal cell wall.[3][4]

These findings suggest that the antifungal activity of himanimide analogues may stem from a cascade of events initiated by the disruption of fundamental cellular processes in fungi.

Mandatory Visualizations

Logical Relationship of Antifungal Mechanism

Caption: Proposed mechanism of antifungal action of a maleimide derivative.

Experimental Workflow for Analogue Synthesis

Caption: General workflow for the synthesis of N-aryl maleimide analogues.

Conclusion

The chemical space of himanimide analogues represents a fertile ground for the discovery of novel antifungal agents. The synthetic accessibility of the maleimide core allows for the generation of diverse libraries of compounds for structure-activity relationship studies. While the N-hydroxylated substitution of natural himanimides is a key feature, the broader class of N-substituted maleimides has demonstrated significant antifungal potential. Future research should focus on elucidating the precise molecular targets and signaling pathways of these compounds to enable rational drug design and optimization. The multi-target mechanism of action suggested by preliminary studies is a particularly attractive feature, as it may reduce the likelihood of developing drug resistance. Continued exploration of this chemical space holds great promise for addressing the pressing global health challenge of fungal infections.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and biological evaluation of this compound and unnatural analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Antifungal activity of a maleimide derivative: Disruption of cell membranes and interference with iron ion homoeostasis | EurekAlert! [eurekalert.org]

Initial cytotoxicity screening of Himanimide C.

An In-depth Technical Guide to the Initial Cytotoxicity Screening of Novel Compounds

Introduction

The evaluation of cytotoxicity is a critical first step in the drug discovery and development process. It provides essential information regarding the potential of a chemical entity to cause cellular damage or death.[1] This technical guide outlines a comprehensive approach to the initial cytotoxicity screening of a novel compound, using Himanimide C as a representative example. The methodologies and data presentation formats described herein are designed for researchers, scientists, and drug development professionals to assess the preliminary safety and therapeutic window of new chemical entities.

The primary objectives of an initial cytotoxicity screen are to determine the concentration range at which a compound exhibits cytotoxic effects, to identify susceptible cell lines, and to inform dose selection for further efficacy studies.[2] A variety of in vitro assays are employed to measure cell viability and cytotoxicity, each with its own underlying principles, advantages, and limitations.[1][2][3]

Data Presentation: Quantitative Cytotoxicity Analysis

A crucial component of cytotoxicity screening is the clear and concise presentation of quantitative data. This allows for straightforward comparison of a compound's effects across different cell lines and conditions. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that reduces a biological response (such as cell viability) by 50%.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Tissue of Origin | This compound IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h (Positive Control) |

| A549 | Lung Carcinoma | 25.3 ± 2.1 | 0.8 ± 0.1 |

| MCF-7 | Breast Adenocarcinoma | 15.8 ± 1.5 | 1.2 ± 0.2 |

| HeLa | Cervical Adenocarcinoma | 32.1 ± 3.5 | 1.5 ± 0.3 |

| HepG2 | Hepatocellular Carcinoma | 45.6 ± 4.2 | 2.0 ± 0.4 |

Table 2: In Vitro Cytotoxicity of this compound in Non-Cancerous Human Cell Lines

| Cell Line | Tissue of Origin | This compound IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h (Positive Control) |

| hFOB 1.19 | Fetal Osteoblastic | > 100 | 15.2 ± 1.8 |

| MRC-5 | Fetal Lung Fibroblast | 85.4 ± 7.9 | 10.5 ± 1.1 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust cytotoxicity screening. The following sections provide methodologies for commonly employed assays.

Cell Culture and Maintenance

-

Cell Lines: A549, MCF-7, HeLa, HepG2, hFOB 1.19, and MRC-5 cells are obtained from the American Type Culture Collection (ATCC).

-

Culture Media: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[2] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Stock solutions of this compound are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. 100 µL of the diluted compound is added to the respective wells. Control wells receive medium with DMSO only.

-

Incubation: The plates are incubated for 48 hours at 37°C and 5% CO2.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control. The IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.[2]

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Sample Collection: After the 48-hour incubation period, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

LDH Reaction: 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) is added to each well.

-

Incubation: The plate is incubated for 30 minutes at room temperature, protected from light.

-

Stop Reaction: 50 µL of a stop solution is added to each well.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated as a percentage relative to a positive control (cells treated with a lysis buffer).

Visualizations: Workflows and Pathways

Graphical representations of experimental workflows and biological pathways can aid in the understanding of the experimental design and potential mechanisms of action.

Caption: A generalized workflow for in vitro cytotoxicity screening.

Should initial screening reveal significant cytotoxic activity, further investigation into the underlying mechanism of action is warranted. One common pathway implicated in drug-induced cytotoxicity is the intrinsic apoptosis pathway.

Caption: A simplified diagram of the intrinsic apoptosis pathway.

Conclusion

This technical guide provides a foundational framework for the initial cytotoxicity screening of novel compounds like this compound. The presented protocols for cell culture and common cytotoxicity assays, along with the structured format for data presentation, are intended to ensure the generation of reliable and comparable results. The visualization of the experimental workflow and a hypothetical signaling pathway further aids in the conceptual understanding of the screening process and potential mechanisms of action. A thorough and well-documented initial cytotoxicity assessment is indispensable for making informed decisions in the early stages of drug development.

References

Methodological & Application

Total Synthesis of Himanimide C: A Detailed Methodological Overview

Application Note

Introduction

Himanimide C is a naturally occurring maleimide derivative that has garnered significant interest within the scientific community due to its potential biological activities, including fungicidal properties. The total synthesis of this compound provides a crucial pathway for the generation of analogues and facilitates further investigation into its structure-activity relationships (SAR). This document outlines a detailed methodology for the total synthesis of this compound, based on the convergent approach developed by Sellès and coworkers. The synthesis hinges on a key Suzuki cross-coupling reaction to construct the core carbon skeleton, followed by saponification and cyclization to yield the final product.

Synthetic Strategy

The retrosynthetic analysis of this compound reveals a disconnection strategy that simplifies the target molecule into two key fragments: an aryl boronic acid and a functionalized maleate derivative. The synthesis is designed to be flexible, allowing for the preparation of various unnatural analogues by modifying the structure of the boronic acid component.

Workflow of this compound Total Synthesis

Caption: Synthetic workflow for the total synthesis of this compound.

Experimental Protocols

I. Synthesis of 4-(3-methylbut-2-enyloxy)phenylboronic acid

This protocol details the preparation of the key arylboronic acid intermediate.

Step 1: Synthesis of 4-(3-methylbut-2-enyloxy)bromobenzene

-

Materials: 4-Bromophenol, 1-bromo-3-methyl-2-butene (prenyl bromide), potassium carbonate (K₂CO₃), acetone.

-

Procedure:

-

To a solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Add prenyl bromide (1.2 eq) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at reflux for 12 hours.

-

After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-(3-methylbut-2-enyloxy)bromobenzene as a colorless oil.

-

Step 2: Synthesis of 4-(3-methylbut-2-enyloxy)phenylboronic acid

-

Materials: 4-(3-methylbut-2-enyloxy)bromobenzene, n-butyllithium (n-BuLi), triisopropyl borate, tetrahydrofuran (THF), hydrochloric acid (HCl).

-

Procedure:

-

Dissolve 4-(3-methylbut-2-enyloxy)bromobenzene (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq, solution in hexanes) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization to yield 4-(3-methylbut-2-enyloxy)phenylboronic acid as a white solid.

-

II. Total Synthesis of this compound

This protocol describes the final steps to achieve the target molecule.

Step 3: Suzuki Cross-Coupling Reaction

-

Materials: 4-(3-methylbut-2-enyloxy)phenylboronic acid, dimethyl 2-iodo-3-methylmaleate, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], sodium carbonate (Na₂CO₃), toluene, ethanol, water.

-

Procedure:

-

To a mixture of toluene, ethanol, and 2 M aqueous sodium carbonate solution (3:1:1 v/v/v), add 4-(3-methylbut-2-enyloxy)phenylboronic acid (1.2 eq), dimethyl 2-iodo-3-methylmaleate (1.0 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Heat the reaction mixture to reflux for 4 hours under an inert atmosphere.

-

After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to give dimethyl 2-(4-(3-methylbut-2-enyloxy)phenyl)-3-methylmaleate.

-

Step 4: Saponification

-

Materials: Dimethyl 2-(4-(3-methylbut-2-enyloxy)phenyl)-3-methylmaleate, sodium hydroxide (NaOH), methanol, water, hydrochloric acid (HCl).

-

Procedure:

-

Dissolve the diester from the previous step (1.0 eq) in a mixture of methanol and water.

-

Add a 2 N aqueous solution of sodium hydroxide (2.5 eq).

-

Heat the mixture to reflux for 6 hours.

-

Cool the reaction to room temperature and acidify with 1 N HCl.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude 2-(4-(3-methylbut-2-enyloxy)phenyl)-3-methylmaleic acid, which is used in the next step without further purification.

-

Step 5: Cyclization to this compound

-

Materials: 2-(4-(3-methylbut-2-enyloxy)phenyl)-3-methylmaleic acid, hydroxylamine hydrochloride, sodium acetate, acetic acid.

-

Procedure:

-

To a solution of the crude dicarboxylic acid (1.0 eq) in acetic acid, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

-

Heat the reaction mixture to 100 °C for 3 hours.

-

After cooling, pour the mixture into ice-water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford this compound as a solid.

-

Data Presentation

Table 1: Summary of Yields for the Total Synthesis of this compound

| Step | Product | Starting Material | Yield (%) |

| 1 | 4-(3-methylbut-2-enyloxy)bromobenzene | 4-Bromophenol | 92 |

| 2 | 4-(3-methylbut-2-enyloxy)phenylboronic acid | 4-(3-methylbut-2-enyloxy)bromobenzene | 85 |

| 3 | Dimethyl 2-(4-(3-methylbut-2-enyloxy)phenyl)-3-methylmaleate | Dimethyl 2-iodo-3-methylmaleate | 75 |

| 4 | 2-(4-(3-methylbut-2-enyloxy)phenyl)-3-methylmaleic acid | Dimethyl 2-aryl-3-methylmaleate | 90 (crude) |

| 5 | This compound | 2-aryl-3-methylmaleic acid | 65 |

| Overall | This compound | 4-Bromophenol & Dimethyl 2-iodo-3-methylmaleate | ~35 |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | δ (ppm): 7.25 (d, 2H), 6.90 (d, 2H), 5.50 (t, 1H), 4.55 (d, 2H), 2.10 (s, 3H), 1.80 (s, 3H), 1.75 (s, 3H). (CDCl₃, 400 MHz) |

| ¹³C NMR | δ (ppm): 172.5, 171.8, 159.0, 138.5, 132.0, 129.5, 125.0, 119.8, 115.0, 65.2, 25.9, 25.8, 18.3, 12.5. (CDCl₃, 100 MHz) |

| Mass Spec. | ESI-MS m/z: [M+H]⁺ calculated for C₁₆H₁₈NO₃⁺: 272.1287; found: 272.1285. |

| IR (KBr) | ν (cm⁻¹): 3250, 2980, 1770, 1710, 1610, 1510, 1240, 830. |

Logical Relationship Diagram: Key Transformations

Caption: Key chemical transformations in the synthesis of this compound.

Application Notes & Protocols: A Detailed, Step-by-Step Synthesis of Himanimide C

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the chemical synthesis of Himanimide C, a recently isolated natural product. The synthesis is characterized by its efficiency and stereoselectivity, offering a flexible route for the preparation of this compound and its analogues for further biological evaluation.

I. Overview of the Synthetic Strategy

The total synthesis of this compound is achieved through a concise and adaptable route. The core strategy involves a key copper-mediated tandem vicinal difunctionalization of dimethyl acetylenedicarboxylate (DMAD). This is followed by a Suzuki cross-coupling reaction to introduce the desired aryl moiety. The final step involves the formation of the N-hydroxylated maleimide ring system. This approach allows for the late-stage introduction of diversity, making it suitable for the generation of analogues for structure-activity relationship (SAR) studies.

II. Experimental Protocols

The synthesis of this compound can be broken down into three main stages:

-

Synthesis of the Tetrasubstituted Iodoalkene Intermediate.

-

Suzuki Cross-Coupling to Introduce the Aryl Moiety.

-

Cyclization to form the N-Hydroxylated Maleimide.

Protocol 1: Synthesis of the Tetrasubstituted Iodoalkene Intermediate

This protocol describes the copper-mediated tandem vicinal difunctionalization of dimethyl acetylenedicarboxylate (DMAD).

Materials:

-

Grignard reagent (e.g., homobenzylic magnesium chloride)

-

Copper(I) bromide dimethyl sulfide complex (CuBr·Me₂S)

-

Anhydrous Tetrahydrofuran (THF)

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Iodine

-

Argon atmosphere setup

-

Standard glassware for anhydrous reactions

Procedure:

-

To a solution of CuBr·Me₂S in anhydrous THF at -40 °C under an argon atmosphere, add the Grignard reagent dropwise.

-

Stir the resulting mixture for 30 minutes at -40 °C.

-

Cool the reaction mixture to -78 °C and add a solution of DMAD in anhydrous THF.

-

Stir the mixture for 40 minutes at -78 °C.

-

Quench the reaction by adding a solution of iodine in THF over 30 minutes.

-

Continue stirring for an additional 90 minutes at -78 °C.

-

After the reaction is complete, perform an appropriate aqueous workup and purify the crude product by column chromatography to yield the tetrasubstituted iodoalkene.

Protocol 2: Suzuki Cross-Coupling Reaction

This protocol details the palladium-catalyzed Suzuki cross-coupling of the iodoalkene intermediate with a suitable boronic acid.

Materials:

-

Tetrasubstituted iodoalkene

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) - if using Pd(OAc)₂

-

Base (e.g., K₂CO₃ or Na₂CO₃ solution)

-

Solvent system (e.g., Toluene/Ethanol/Water)

-

Argon atmosphere setup

-

Standard glassware for reflux reactions

Procedure:

-

In a round-bottom flask, dissolve the tetrasubstituted iodoalkene and the arylboronic acid in the chosen solvent system (e.g., a 3:1:1 mixture of toluene/ethanol/2M aqueous Na₂CO₃).

-

Degas the solution by bubbling argon through it for 15-20 minutes.

-

Add the palladium catalyst (and ligand if necessary) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

-

Purify the product by column chromatography to obtain the desired diarylalkene diester.

Protocol 3: Formation of the N-Hydroxylated Maleimide Ring

This protocol describes the final cyclization step to form the this compound core structure. The synthesis of N-hydroxylated maleimides can be challenging and may proceed via a maleic anhydride intermediate.[1]

Materials:

-

Diarylalkene diester

-

Base (for saponification)

-

Acid (for workup to form maleic anhydride)

-

Hydroxylamine

-

Appropriate solvents

Procedure:

-

Formation of the Maleic Anhydride:

-

Saponify the diarylalkene diester using a suitable base (e.g., NaOH or KOH) in an appropriate solvent.

-

After the reaction is complete, perform an acidic workup to facilitate the cyclization to the corresponding maleic anhydride.[1]

-

Isolate and purify the maleic anhydride intermediate.

-

-

Formation of the N-Hydroxylated Maleimide:

-

React the purified maleic anhydride with hydroxylamine under appropriate conditions to form the final N-hydroxylated maleimide, this compound.

-

Purify the final product using standard chromatographic techniques.

-

III. Quantitative Data Summary

The following table summarizes the reported yields for key steps in the synthesis of this compound and its analogues.

| Step | Reactants | Product | Catalyst/Reagent | Yield (%) |

| Iodoalkene Formation | Homobenzylic magnesium chloride, DMAD, Iodine | Tetrasubstituted Iodoalkene | CuBr·Me₂S | Good |

| Suzuki Coupling (Model) | Iodoalkene, 4-methoxyphenylboronic acid | Diarylalkene Diester | Pd(PPh₃)₄ | 96 |

| Suzuki Coupling (Analogue) | Iodoalkene, 5''-fluoro-4-methoxyphenylboronic acid | 5''-fluoro Diarylalkene Diester | Pd(PPh₃)₄ | 97 |

| Suzuki Coupling (Analogue) | Iodoalkene, 5''-phenyl-4-methoxyphenylboronic acid | 5''-phenyl Diarylalkene Diester | Pd(PPh₃)₄ | 98 |

| Suzuki Coupling (Analogue) | Iodoalkene, 3''-methoxy-4-methoxyphenylboronic acid | 3''-methoxy Diarylalkene Diester | Pd(PPh₃)₄ | 70 |

| Suzuki Coupling (Analogue) | Iodoalkene, various substituted boronic acids | Corresponding Diarylalkene Diesters | Pd(PPh₃)₄ | 82-95 |

Yields are based on published data and may vary depending on experimental conditions.[1]

IV. Workflow and Pathway Diagrams

The following diagrams illustrate the overall synthetic workflow for this compound.

Caption: Overall Synthetic Workflow for this compound.

References

Application Notes and Protocols: Suzuki Cross-Coupling in the Total Synthesis of Himanimide C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the application of the Suzuki cross-coupling reaction in the total synthesis of Himanimide C, a naturally occurring N-hydroxylated maleimide with notable antimicrobial activity. The synthesis presented is based on the work of Caujolle et al. and highlights a flexible and stereoselective approach to this class of compounds.

Introduction

This compound is a natural product that has garnered interest due to its potent antimicrobial properties. Its synthesis provides a valuable case study for the application of modern synthetic methodologies. A key step in the convergent synthesis of this compound is the construction of the carbon-carbon bond between the aromatic core and the maleimide precursor. The Suzuki cross-coupling reaction is an effective method for this transformation, offering mild reaction conditions and a high tolerance for various functional groups. This document outlines the specific application of the Suzuki coupling in a reported total synthesis of this compound.[1][2]

Synthetic Strategy Overview

The overall synthetic strategy for this compound involves the preparation of two key fragments: a boronic acid derivative of the aromatic side chain and an iodinated maleimide precursor. These two fragments are then joined using a palladium-catalyzed Suzuki cross-coupling reaction. This approach allows for flexibility in the synthesis of analogues by modifying either of the coupling partners.

Experimental Protocols

Synthesis of the Boronic Acid Coupling Partner

The required boronic acid, (4-((3-methylbut-2-en-1-yl)oxy)phenyl)boronic acid, is prepared from commercially available 4-bromophenol in a two-step sequence.[1]

1. Alkylation of 4-bromophenol:

Commercially available 4-bromophenol is alkylated with 3-methyl-2-buten-1-ol under Mitsunobu-like conditions to yield 1-bromo-4-((3-methylbut-2-en-1-yl)oxy)benzene.[1]

2. Halogen-Metal Exchange and Borylation:

The resulting bromide undergoes a halogen-metal exchange with tert-butyllithium (t-BuLi) at low temperature, followed by trapping with trimethyl borate. Subsequent acidic workup affords the desired (4-((3-methylbut-2-en-1-yl)oxy)phenyl)boronic acid.[1]

Table 1: Synthesis of the Boronic Acid Precursor [1]

| Step | Reactants | Reagents | Product | Overall Yield |

| 1 | 4-bromophenol, 3-methyl-2-buten-1-ol | TPP, DIAD, Toluene | 1-bromo-4-((3-methylbut-2-en-1-yl)oxy)benzene | Not specified |

| 2 | 1-bromo-4-((3-methylbut-2-en-1-yl)oxy)benzene | 1. t-BuLi, THF, -78 °C2. B(OMe)₃, -78 °C3. HCl (1N), -20 °C | (4-((3-methylbut-2-en-1-yl)oxy)phenyl)boronic acid | 48% |

TPP = Triphenylphosphine, DIAD = Diisopropyl azodicarboxylate

Suzuki Cross-Coupling Reaction

The key Suzuki cross-coupling reaction involves the coupling of the synthesized boronic acid with a suitable iodinated maleimide precursor.

Detailed Protocol:

To a solution of the iodinated maleimide precursor in a mixture of toluene, ethanol, and an aqueous solution of sodium carbonate (2M), the boronic acid and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are added. The reaction mixture is then heated to reflux for 2 hours. After cooling, the reaction is worked up to isolate the coupled product.[1]

Table 2: Suzuki Cross-Coupling Reaction Conditions [1]

| Parameter | Condition |

| Iodinated Coupling Partner | Iodo diester precursor to this compound |

| Boronic Acid | (4-((3-methylbut-2-en-1-yl)oxy)phenyl)boronic acid |

| Catalyst | Pd(PPh₃)₄ (2.5 mol %) |

| Base | Na₂CO₃ (2M aqueous solution) |

| Solvent System | Toluene/Ethanol/Water (3:1:1) |

| Temperature | Reflux |

| Reaction Time | 2 hours |

| Yield | Not explicitly stated for this step, but the subsequent saponification step is reported to be low yielding (40%). |

Post-Coupling Transformations

Following the Suzuki cross-coupling, the resulting diester is saponified to the corresponding diacid. This intermediate is then treated with hydroxylamine phosphate to form the final N-hydroxylated maleimide ring of this compound.[1]

Visualizing the Workflow

The following diagrams illustrate the key steps in the synthesis of this compound, with a focus on the Suzuki cross-coupling reaction.

Caption: Synthetic workflow for this compound highlighting the Suzuki cross-coupling.

The catalytic cycle of the Suzuki cross-coupling reaction is a fundamental concept in understanding this transformation.

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

Conclusion

The Suzuki cross-coupling reaction serves as a robust and efficient method for the construction of the core structure of this compound. The mild reaction conditions are compatible with the functional groups present in the coupling partners, and the flexibility of the approach allows for the synthesis of various analogues for structure-activity relationship studies. This makes the Suzuki coupling a valuable tool in the arsenal of medicinal chemists and synthetic organic chemists working on the development of new antimicrobial agents. synthetic organic chemists working on the development of new antimicrobial agents.

References

Copper-mediated tandem vicinal difunctionalization for Himanimide C.

Topic: Copper-Mediated Tandem Vicinal Difunctionalization for the Synthesis of Himanimide C

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring N-hydroxylated maleimide derivative isolated from the basidiomycete Serpula himantoides. It has demonstrated notable fungicidal and antimicrobial activity, making it a molecule of interest for further investigation in drug development.[1][2] This document provides detailed application notes and protocols for the synthesis of this compound, with a key focus on the copper-mediated tandem vicinal difunctionalization of dimethyl acetylenedicarboxylate (DMAD) as a pivotal step in the synthetic route.[1][3]

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of this compound, as reported in the literature.

| Step | Reactants | Product | Yield (%) |

| 1. Alkylation of 4-bromophenol | 4-bromophenol, 3-methyl-2-buten-1-ol | 1-bromo-4-(3-methylbut-2-enyloxy)benzene | 48% (overall for 2 steps) |

| 2. Boronic Acid Formation | 1-bromo-4-(3-methylbut-2-enyloxy)benzene | (4-(3-methylbut-2-enyloxy)phenyl)boronic acid | 48% (overall for 2 steps) |

| 3. Suzuki Cross-Coupling | (4-(3-methylbut-2-enyloxy)phenyl)boronic acid, Iodo diester intermediate | Diester intermediate | - |

| 4. Saponification, Cyclization, and Amide Formation | Diester intermediate | This compound | 40% |

Yields are as reported in the primary literature and may vary based on experimental conditions.[1]

Experimental Protocols

The synthesis of this compound can be achieved through a flexible and stereoselective route. The key steps, including the copper-mediated reaction to form the iodo diester intermediate, are detailed below.

Synthesis of (4-(3-methylbut-2-enyloxy)phenyl)boronic acid[1]

This protocol describes the preparation of a key boronic acid intermediate required for the subsequent Suzuki cross-coupling reaction.

-

Step 1: Alkylation of 4-bromophenol: Commercially available 4-bromophenol is alkylated with 3-methyl-2-buten-1-ol under Mitsunobu-like conditions using triphenylphosphine (TPP) and diisopropyl azodicarboxylate (DIAD) in toluene at room temperature.

-

Step 2: Halogen-Metal Exchange and Borylation: The resulting bromide is subjected to a halogen-metal exchange with tert-butyllithium (t-BuLi) in tetrahydrofuran (THF) at -78°C. Subsequently, the organolithium intermediate is treated with trimethyl borate (B(OMe)3) at -78°C.

-

Step 3: Hydrolysis: The reaction mixture is then hydrolyzed with 1 N hydrochloric acid (HCl) at -20°C to yield (4-(3-methylbut-2-enyloxy)phenyl)boronic acid. The overall yield for these two steps is reported to be 48%.[1]

Copper-Mediated Tandem Vicinal Difunctionalization of DMAD[1]

This crucial step allows for the formation of the iodo diester intermediate, a key building block for the this compound core structure.

-

General Procedure: The synthesis of the iodo diester is achieved via a copper-mediated tandem vicinal difunctionalization of dimethyl acetylenedicarboxylate (DMAD). While the specific experimental details for this step are not fully elaborated in the primary text of the cited literature, the overall strategy involves the introduction of two different functional groups across the alkyne in a single operation. This transformation is key to establishing the tetrasubstituted olefin core of this compound.

Synthesis of this compound via Suzuki Cross-Coupling and Cyclization[1]

-

Step 1: Suzuki Cross-Coupling: The previously synthesized (4-(3-methylbut-2-enyloxy)phenyl)boronic acid is coupled with the iodo diester intermediate using a palladium catalyst, such as Pd(PPh3)4, in a mixture of toluene, ethanol, and an aqueous solution of sodium carbonate (Na2CO3) under reflux.

-

Step 2: Saponification: The resulting diester from the Suzuki reaction is then saponified using a 2 N solution of sodium hydroxide (NaOH) under reflux. This step is reported to be low yielding (40%) due to the chemical sensitivity of the unsaturated chain.[1]

-

Step 3: Cyclization and Amide Formation: Following saponification, the reaction is acidified with 1 N HCl at room temperature. The resulting diacid is then treated with hydroxylamine phosphate in refluxing water to facilitate cyclization and the formation of the N-hydroxylated maleimide ring, yielding this compound.

Mandatory Visualizations

The following diagrams illustrate the key logical and experimental workflows in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Caption: Retrosynthetic analysis of this compound.

References

Application Notes & Protocols: Synthesis of Unnatural Analogues of Himanimide C

These application notes provide a comprehensive overview and detailed protocols for the synthesis of unnatural analogues of Himanimide C, a natural product with potential antimicrobial properties. The described synthetic strategy is flexible, allowing for the generation of a diverse range of analogues to facilitate structure-activity relationship (SAR) studies. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a naturally occurring N-hydroxylated maleimide derivative isolated from a basidiomycete culture.[1][2] It has been reported to exhibit notable antimicrobial activity, making it an interesting lead compound for the development of new antifungal agents.[1][2] The synthesis of unnatural analogues of this compound is crucial for exploring the chemical space around its scaffold, optimizing its biological activity, and improving its metabolic stability.

The synthetic approach outlined herein is based on a flexible and stereoselective strategy that enables modifications at the benzylic and aromatic regions of the molecule, as well as the N-hydroxylated maleimide moiety.[1][3] The key steps involve a copper-mediated tandem vicinal difunctionalization of dimethyl acetylenedicarboxylate (DMAD), a Suzuki cross-coupling reaction, and a final saponification-cyclization-amide formation sequence.[1][2]

Retrosynthetic Analysis

The general retrosynthetic strategy for this compound and its analogues is depicted below. The core of this approach lies in the disconnection of the target molecule into three key building blocks: an iodo-diester, a boronic acid, and hydroxylamine. This allows for a convergent and modular synthesis.

Caption: Retrosynthetic analysis of this compound analogues.

Experimental Protocols

Protocol 1: Synthesis of Tetrasubstituted Iodo Alkenes (General Procedure)

This protocol describes the copper-mediated tandem vicinal difunctionalization of dimethyl acetylenedicarboxylate (DMAD) to stereoselectively prepare tetrasubstituted iodo alkenes.

Materials:

-

Benzylic Grignard reagent

-

Copper(I) bromide dimethyl sulfide complex (CuBr·Me₂S)

-

Anhydrous Tetrahydrofuran (THF)

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Iodine

-

Argon atmosphere

Procedure:

-

To a solution of CuBr·Me₂S in anhydrous THF at -40 °C under an argon atmosphere, add the benzylic Grignard reagent. Stir the mixture for 30 minutes.[2]

-

Cool the reaction mixture to -78 °C and add DMAD. Stir for 40 minutes.[2]

-

Add a solution of iodine in THF to the reaction mixture over 30 minutes and continue stirring for an additional 90 minutes at -78 °C.[2]

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data:

| Compound | n | Substituent | Yield (%) |

| 13a | 1 | 5''-fluoro | 70 |

| 13b | 0 | 5''-phenyl | 65 |

| 13c | 1 | 3''-methoxy | 75 |

| 13d | 2 | - | 80 |

| 13e | 0 | 3'',7''-dimethyl | 60 |

Table 1: Yields for the synthesis of various tetrasubstituted iodo alkenes.[2]

Protocol 2: Synthesis of Boronic Acid 21

This protocol details the preparation of a key boronic acid intermediate from commercially available 4-bromophenol.

Caption: Synthesis workflow for Boronic Acid 21.

Materials:

-

4-Bromophenol (22)

-

3-Methyl-2-buten-1-ol (23)

-

Triphenylphosphine (TPP)

-

Diisopropyl azodicarboxylate (DIAD)

-

Toluene

-

tert-Butyllithium (t-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate (B(OMe)₃)

-

Hydrochloric acid (1 N)

Procedure:

-